Isotopic Purity and Structural Confirmation of dl-Norepinephrine-d6 Hydrochloride
dl-Norepinephrine-d6 Hydrochloride is characterized by six deuterium atoms located at the 2,5,6-positions of the aromatic ring and the α,β,β-positions of the side chain, as confirmed by its molecular formula C8H5D6NO3·HCl [1]. Commercial specifications from multiple suppliers report isotopic enrichment of ≥98 atom% D and chemical purity of ≥99% for deuterated forms d1-d6 . This contrasts with alternative deuterated catecholamines such as epinephrine-d3, which contains only three deuterium atoms and is used for epinephrine rather than norepinephrine quantification.
| Evidence Dimension | Number of deuterium atoms and labeling position |
|---|---|
| Target Compound Data | 6 deuterium atoms (positions 2,5,6 on aromatic ring; α,β,β on side chain) |
| Comparator Or Baseline | Epinephrine-d3: 3 deuterium atoms; Dopamine-d4: 4 deuterium atoms |
| Quantified Difference | Target compound has 6 deuterium substitutions vs. 3 for epinephrine-d3 and 4 for dopamine-d4 |
| Conditions | Isotopic labeling specifications per supplier certificates of analysis |
Why This Matters
Higher deuterium count and ring-plus-side-chain labeling ensure a mass shift of +6 Da, providing superior spectral separation from endogenous norepinephrine in LC-MS/MS workflows compared to alternative deuterated compounds with fewer substitutions.
- [1] PubChem. dl-Norepinephrine-d6 Hydrochloride. IUPAC name: 4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride. CID 71751187. View Source
